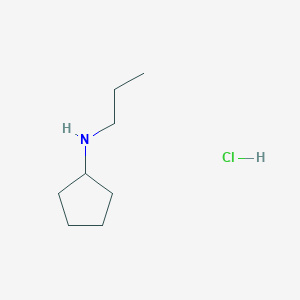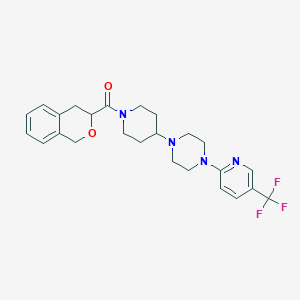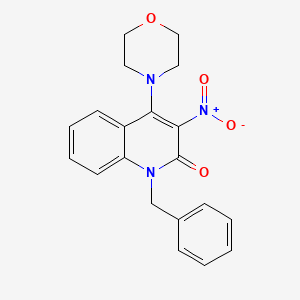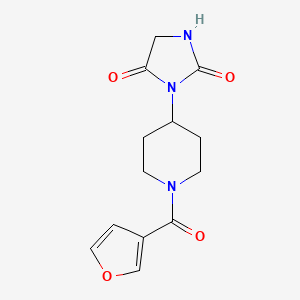
N-propylcyclopentanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propylcyclopentanamine hydrochloride is a chemical compound with the empirical formula C8H18ClN . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular weight of this compound is 163.69 . The SMILES string representation of the molecule is CCCNC1CCCC1. [H]Cl .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C8H18ClN and it has a molecular weight of 163.69 .Aplicaciones Científicas De Investigación
N-propylcyclopentanamine hydrochloride has a wide range of applications in scientific research. It has been studied for its potential as an antifungal agent, an inhibitor of HIV integrase, an inhibitor of the enzyme acetylcholinesterase, and a therapeutic agent for Alzheimer's disease. In addition, this compound has been studied for its potential to reduce inflammation and its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of N-propylcyclopentanamine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is important for proper functioning of the nervous system. By inhibiting the enzyme, this compound is believed to increase the levels of acetylcholine in the brain, which may be beneficial for treating certain neurological disorders.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be beneficial for treating inflammatory conditions such as arthritis. In addition, this compound has been found to have anti-cancer properties, which may be beneficial for treating certain types of cancer. This compound has also been found to have neuroprotective effects, which may be beneficial for treating certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-propylcyclopentanamine hydrochloride has a number of advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound. This makes it an attractive option for laboratory experiments. However, this compound is not very soluble in water and has a low solubility in organic solvents, which can limit its use in certain experiments. In addition, this compound is a relatively unstable compound and can be easily degraded if not stored properly.
Direcciones Futuras
N-propylcyclopentanamine hydrochloride has a number of potential future directions for research. One potential direction is to explore its potential as an anti-cancer agent. Another potential direction is to explore its potential as a therapeutic agent for Alzheimer's disease. Additionally, this compound could be studied to explore its potential as an antifungal agent and an inhibitor of HIV integrase. Finally, this compound could be studied to explore its potential to reduce inflammation and its ability to inhibit the growth of cancer cells.
Métodos De Síntesis
N-propylcyclopentanamine hydrochloride is synthesized through a two-step process. The first step involves the reaction of propyl amine with cyclopentanone in the presence of a catalyst to form a cyclopentyl imine. The second step involves the reaction of the cyclopentyl imine with hydrochloric acid to form the desired product, this compound.
Safety and Hazards
Propiedades
IUPAC Name |
N-propylcyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-7-9-8-5-3-4-6-8;/h8-9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRACTLCVYPJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911419.png)

![N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2911422.png)

![3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide](/img/structure/B2911424.png)



![2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2911429.png)
![1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2911431.png)
![N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2911435.png)
![N-[6-Oxo-2-(oxolan-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2911438.png)
![2-[(2-Nitrophenyl)methyl]cyclopentan-1-one](/img/structure/B2911439.png)

